Tead-IN-2

Overview

Description

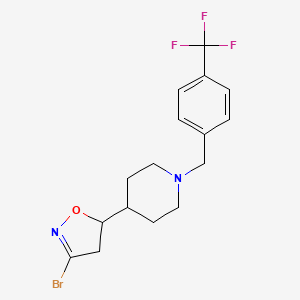

Tead-IN-2 is a useful research compound. Its molecular formula is C16H18BrF3N2O and its molecular weight is 391.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cancer Treatment and Regenerative Medicine

TEAD proteins, the downstream effectors of the Hippo signaling pathway, regulate cell proliferation and stem cell functions. They are upregulated in various cancers (gastric, colorectal, breast, and prostate) and correlated with poor patient survival. Pharmacological modulators of TEADs, such as Tead-IN-2, could have applications in cancer treatment and regenerative medicine. The structures of TEADs with or without coactivators/inhibitors have been studied, highlighting the therapeutic potential of their ligands (Gibault et al., 2017).

2. Targeting Transcription Factors in Cancer

TEAD transcription factors are essential for developmental processes, influencing cell growth, proliferation, tissue homeostasis, and regeneration. Understanding TEAD's functional importance has grown, particularly in the context of Hippo signaling. Recent studies suggest active regulation of TEAD, independent of Hippo signaling, which may impact new cancer therapeutics (Lin, Park, & Guan, 2017).

3. Role in Promoting Tumorigenesis

TEAD family members are crucial in developmental processes and tumor initiation, facilitating cancer progression by activating progression-inducing genes. They are also seen as useful prognostic biomarkers due to their high expression correlation with clinicopathological parameters in cancers. Understanding the role of TEAD in tumorigenesis and its link to signal cascade transductions can be vital for cancer research (Zhou et al., 2016).

4. Multistep-Tumorigenesis and Cancer Therapeutics

TEAD factors play roles in tumor progression, metastasis, cancer metabolism, immunity, and drug resistance. They are key in the Hippo pathway, and their deregulation affects major cancer genes. The discovery of molecular mechanisms governing TEAD activity, such as post-translational modifications and nucleocytoplasmic shuttling, is crucial for developing targeted anticancer therapies (Huh, Kim, Jeong, & Park, 2019).

5. Modulating Hippo Pathway Signaling in Cancer

Inhibiting TEAD lipidation through small molecules disrupts TEAD S-palmitoylation, affecting its transcriptional activity in a dominant-negative manner. This strategy shows promise for modulating Hippo pathway signaling, presenting a therapeutic avenue in cancer treatment (Holden et al., 2020).

6. TEAD in Trophectoderm Lineage Specification

TEAD4 is essential for trophectoderm lineage specification in mammalian development. The absence of TEAD4 results in the failure to express trophectoderm-specific genes and disrupts the formation of trophoblast stem cells, affecting implantation into the uterine endometrium. This signifies TEAD4's crucial role in early mammalian development (Yagi et al., 2007).

7. TEAD Auto-palmitoylation and Hippo Pathway Regulation

TEAD proteins undergo autopalmitoylation, regulating the transcriptional output of the Hippo pathway. This modification is critical for TEAD's binding to YAP/TAZ and affects muscle differentiation and tissue overgrowth. The study of TEAD autopalmitoylation provides insights into Hippo pathway regulation and potential therapeutic targets (Chan et al., 2016).

properties

IUPAC Name |

3-bromo-5-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrF3N2O/c17-15-9-14(23-21-15)12-5-7-22(8-6-12)10-11-1-3-13(4-2-11)16(18,19)20/h1-4,12,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYSFRYXGVNVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CC(=NO2)Br)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

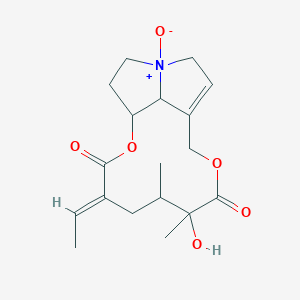

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-methoxytetrahydropyran-4-yl)methanone](/img/structure/B8244860.png)

![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)

![Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8244877.png)

![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B8244893.png)

![4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride](/img/structure/B8244900.png)

![Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8244902.png)

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B8244928.png)

![5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)